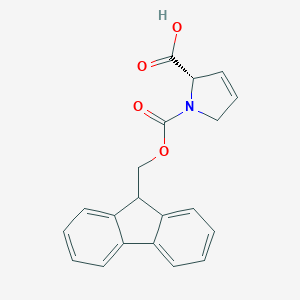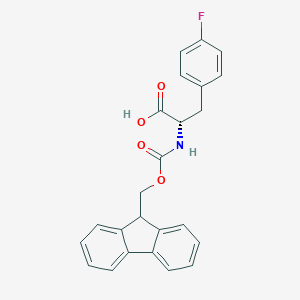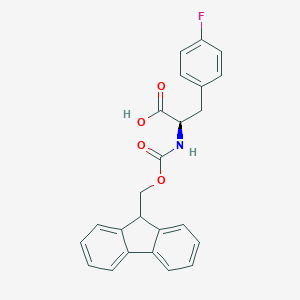
Fmoc-3,4-dehydro-L-proline
Descripción general
Descripción
Fmoc-3,4-dehydro-L-proline is a chemical compound with the molecular formula C20H17NO4 . It is used as an intermediary in the synthesis of peptides within the biomedical sector . The compound appears as a white to off-white powder .
Synthesis Analysis
Fmoc-3,4-dehydro-L-proline is synthesized by standard solid-phase peptide synthesis to incorporate Fmoc-hydroxyproline . This process is known as proline editing, which allows for the synthesis of peptides with stereospecifically modified proline residues .Molecular Structure Analysis
The molecular weight of Fmoc-3,4-dehydro-L-proline is 335.4 g/mol . Its structure includes a peptide synthesis functional group known as Fmoc .Physical And Chemical Properties Analysis
Fmoc-3,4-dehydro-L-proline is a solid compound . It has a molecular weight of 335.4 g/mol . The compound appears as a white to off-white powder and should be stored at 0-8°C .Aplicaciones Científicas De Investigación
-
Peptide Synthesis
-
Inhibition of Extensin Biosynthesis
- Field : Plant Biology
- Application : “3,4-Dehydro-L-proline”, which is structurally similar to “Fmoc-3,4-dehydro-L-proline”, is used to inhibit extensin biosynthesis . Extensins are hydroxyproline-rich glycoproteins (HRGPs) that are part of the plant cell wall and play a role in plant growth and development.
- Method : The compound is applied to plant tissues, where it inhibits the activity of prolyl-4-hydroxylases, enzymes that are necessary for the hydroxylation of proline in the HRGPs .
- Results : The inhibition of extensin biosynthesis can lead to changes in plant growth and development, and can be used to study the role of HRGPs in these processes .
-
Chemical Intermediary
-
Proline Derivative
- Field : Organic Chemistry
- Application : “Fmoc-3,4-dehydro-L-proline” is a proline derivative . Proline derivatives have a wide range of applications in organic chemistry, including the synthesis of complex organic molecules.
- Results : The use of “Fmoc-3,4-dehydro-L-proline” as a proline derivative can facilitate the synthesis of a wide range of complex organic molecules .
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,5-dihydropyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c22-19(23)18-10-5-11-21(18)20(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-10,17-18H,11-12H2,(H,22,23)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OALUMAMYGOBVTF-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C[C@H](N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90474519 | |
| Record name | Fmoc-3,4-dehydroPro-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90474519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-3,4-dehydro-L-proline | |
CAS RN |
135837-63-7 | |
| Record name | Fmoc-3,4-dehydroPro-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90474519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















